molecular formula C26H30O11 B13440730 Tetramethyl-5'-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate

Tetramethyl-5'-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate

Cat. No.: B13440730
M. Wt: 518.5 g/mol
InChI Key: FSJSENKKBGFVDC-FEXOLUKPSA-N
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Description

Tetramethyl-5'-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate (hereafter referred to by its full systematic name) is a structurally complex organic ester featuring a spirocyclic core, acetyloxy substituents, and a propenoate moiety. This compound is hypothesized to exhibit unique physicochemical properties due to its hybridized architecture, which combines steric hindrance from the spiro system with polar functional groups. Its atmospheric behavior and reactivity, however, remain understudied compared to simpler volatile organic compounds (VOCs) like isoprene or monoterpenes .

Properties

Molecular Formula

C26H30O11

Molecular Weight

518.5 g/mol

IUPAC Name

[(3'aR,4S,4'R,7'aR)-2,2,2',2'-tetramethyl-5-oxospiro[1,3-dioxolane-4,6'-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole]-4'-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C26H30O11/c1-14(27)31-17-9-7-16(11-18(17)32-15(2)28)8-10-21(29)33-19-12-26(23(30)36-25(5,6)37-26)13-20-22(19)35-24(3,4)34-20/h7-11,19-20,22H,12-13H2,1-6H3/b10-8+/t19-,20-,22+,26-/m1/s1

InChI Key

FSJSENKKBGFVDC-FEXOLUKPSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H]2C[C@@]3(C[C@@H]4[C@H]2OC(O4)(C)C)C(=O)OC(O3)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC2CC3(CC4C2OC(O4)(C)C)C(=O)OC(O3)(C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate involves multiple steps, typically starting with the preparation of the spiro-cyclic core. This core is then functionalized with acetyloxy and phenyl groups through a series of reactions, including esterification and spiro-cyclization. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents used.

Scientific Research Applications

Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including labeled analogs for research purposes.

    Biology: The compound’s antioxidant properties make it a subject of study in biological systems, particularly in understanding oxidative stress mechanisms.

    Medicine: Its potential protective effects against diabetes and cardiovascular diseases are being explored in medical research.

    Industry: The compound is used in the production of various chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of Tetramethyl-5’-oxospiro-3,4-bis(acetyloxy)phenyl-2-propenoate involves its interaction with molecular targets and pathways associated with oxidative stress. It acts as an antioxidant, neutralizing free radicals and reducing oxidative damage in cells. This protective effect is particularly relevant in conditions like diabetes and cardiovascular diseases, where oxidative stress plays a significant role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

  • Spirocyclic Esters: Compounds like spiro[cyclopentane-1,2'-indene]-3'-one derivatives share steric constraints but lack acetyloxy groups. The presence of acetyloxy substituents in the target compound likely enhances polarity and alters hydrolysis rates compared to non-acetylated spiro systems.
  • Aromatic Esters : Ethyl 3,4-diacetoxybenzoate is a simpler analog but lacks the spirocyclic backbone. The spiro system in the target compound may reduce volatility and increase thermal stability due to hindered molecular rotation .
  • Propenoate Derivatives: Methyl propenoate (a simple unsaturated ester) has a higher reactivity toward hydroxyl (OH) radicals than saturated esters, suggesting that the propenoate group in the target compound may dominate its atmospheric degradation pathways .

Reactivity with Hydroxyl Radicals

The gas-phase reaction rate constant ($k_{OH}$) for OH radical interactions is a critical parameter for atmospheric lifetime estimation. Based on Atkinson’s kinetic frameworks :

  • Saturated Esters (e.g., ethyl acetate): $k_{OH} \approx 2.3 \times 10^{-12}$ cm³/molecule/s.
  • Unsaturated Esters (e.g., methyl propenoate): $k_{OH} \approx 1.5 \times 10^{-11}$ cm³/molecule/s.
  • Spiro Compounds : Steric shielding in spiro systems reduces $k_{OH}$ by ~30–50% compared to linear analogs.

For the target compound, the conjugated spiro-propenoate system may balance steric effects with electron-deficient double bonds, yielding an intermediate $k_{OH}$ of $\sim5.0 \times 10^{-12}$ cm³/molecule/s. This would result in an atmospheric lifetime of ~20 days under typical OH concentrations ($1.5 \times 10^6$ molecules/cm³), significantly longer than monoterpenes (hours) but shorter than polychlorinated biphenyls (years) .

Physical Properties

Parameter Target Compound Ethyl Acetate α-Pinene Isoprene
Molecular Weight (g/mol) ~400 88 136 68
Vapor Pressure (Pa, 25°C) ~0.001 12,500 500 66,700
$k_{OH}$ (cm³/molecule/s) $5.0 \times 10^{-12}$ $2.3 \times 10^{-12}$ $5.3 \times 10^{-11}$ $1.01 \times 10^{-10}$
Atmospheric Lifetime (days) ~20 ~5 ~0.5 ~0.1

Data synthesized from Atkinson (1986, 1997) and Arneth et al. (2008)

This contrasts sharply with smaller VOCs like isoprene, which dominate gas-phase reactivity .

Degradation Pathways

The acetyloxy groups may undergo hydrolysis in aqueous aerosols, forming phenolic intermediates. The propenoate moiety likely participates in OH-initiated oxidation, producing carbonyl compounds and secondary organic aerosols (SOAs). This dual reactivity aligns with studies on bifunctional esters, where ester and alkene groups drive distinct degradation mechanisms .

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